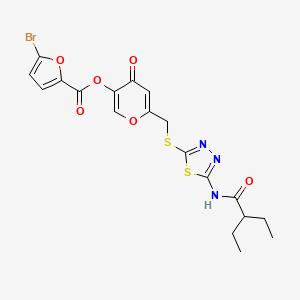
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a multifaceted compound with extensive applications. It's a synthesized chemical that combines several functional groups: thiadiazole, pyran, and furan. This combination lends the compound its unique chemical properties and potential usefulness in various fields such as medicinal chemistry, industrial applications, and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis involves a multi-step process:
Preparation of intermediates: The initial step typically involves the synthesis of the 2-ethylbutanamido substituted 1,3,4-thiadiazole through a condensation reaction of an appropriate hydrazine derivative with a carboxylic acid.
Thioether formation: The intermediate thiadiazole reacts with a suitable thioether to yield the thiadiazole-thio intermediate.
Pyran ring formation: This intermediate undergoes a cyclization reaction with a suitable pyranone, forming the 4-oxo-4H-pyran-3-yl core.
Bromofuran esterification: Finally, the product undergoes an esterification reaction with 5-bromofuran-2-carboxylic acid, yielding the final compound.
Industrial Production Methods:
Industrial synthesis scales up these reactions by using bulk quantities of reagents and optimized conditions. Reaction parameters such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity. Continuous flow reactors or batch reactors may be employed depending on the reaction specifics and production scale requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, especially at the furan and thiadiazole moieties.
Reduction: Selective reduction reactions might be possible at the amido or oxo groups.
Substitution: The compound is susceptible to nucleophilic or electrophilic substitutions, particularly at the bromofuran site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under solvent and temperature-controlled environments.
Major Products:
The reaction products can vary widely based on the conditions and reactants used
Wissenschaftliche Forschungsanwendungen
This compound holds significant promise in multiple research domains:
Chemistry: Acts as an intermediate for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for novel therapeutic agents.
Industry: Utilized in materials science for developing new polymers or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
Mechanism:
The precise mechanism of action depends on its application. for biological activity, it typically interacts with molecular targets such as enzymes or receptors, modulating their function.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially leading to antibacterial or antifungal effects.
Receptor Modulation: It may bind to specific receptors, altering cellular signaling pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the additional functional groups present in the compound .
4-Hydroxy-6-methyl-2H-pyran-2-one: Possesses a similar pyran core but differs in overall molecular structure.
5-Bromo-2-furoic acid: Contains the bromofuran moiety but is structurally simpler.
Uniqueness:
The combination of the thiadiazole, pyran, and furan moieties in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate imparts unique chemical properties and potential activities not commonly found in other compounds. Its complex structure allows for diverse interactions, making it a versatile tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O6S2/c1-3-10(4-2)16(25)21-18-22-23-19(31-18)30-9-11-7-12(24)14(8-27-11)29-17(26)13-5-6-15(20)28-13/h5-8,10H,3-4,9H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFAVSFDJNEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














